1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea

Catalog No.
S3326034
CAS No.
501646-73-7
M.F
C14H19ClN2O
M. Wt
266.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea

CAS Number

501646-73-7

Product Name

1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-cyclohexylurea

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

InChI

InChI=1S/C14H19ClN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18)

InChI Key

VQOMKAFOFSYNQW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2Cl

1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea is a synthetic organic compound classified as a substituted urea. Its molecular formula is C₁₃H₁₄ClN₃O, and it features a urea functional group with a cyclohexyl and a chlorophenyl substituent. This compound is of interest due to its potential applications in pharmaceuticals and agriculture, particularly as a herbicide or pesticide.

The chemical reactivity of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea can be characterized by its interactions with various reagents. It may undergo hydrolysis in aqueous environments, leading to the release of the chlorophenyl and cyclohexyl groups. Additionally, photodegradation studies indicate that similar compounds can undergo radical-mediated mechanisms when exposed to UV light, which may also apply to this compound .

Research indicates that compounds similar to 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea exhibit significant biological activity. They often act as herbicides, targeting specific plant growth pathways. The chlorophenyl moiety can enhance the herbicidal activity by interacting with plant enzymes involved in growth regulation. Furthermore, studies have shown that such compounds can display anti-tumor properties, although specific data on this compound is limited .

Synthesis of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea can be achieved through several methods:

  • Direct Reaction: The reaction of cyclohexyl isocyanate with 2-chlorobenzylamine under controlled conditions can yield the desired urea derivative.
  • Substitution Reactions: Utilizing chlorinated phenolic compounds in the presence of urea derivatives allows for the introduction of the chlorophenyl group.
  • Multi-step Synthesis: Initial formation of an intermediate such as 2-chlorobenzaldehyde followed by reaction with cyclohexylamine and subsequent urea formation.

These methods typically involve solvent systems like diethyl ether or dichloromethane and may require catalysts or bases for optimal yields .

1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea has several potential applications:

  • Agriculture: As a herbicide, it can selectively inhibit weed growth without affecting crop plants.
  • Pharmaceuticals: It may serve as a lead compound in developing new drugs due to its biological activity.
  • Research: Used in studies focusing on plant growth regulation and enzyme inhibition.

Interaction studies have shown that similar compounds can exhibit synergistic effects when combined with other herbicides or pesticides. These interactions may enhance efficacy while reducing the required dosage, thereby minimizing environmental impact. The chlorophenyl group in particular has been noted for its ability to enhance interactions with biological targets within plants .

Several compounds share structural similarities with 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea, including:

Compound NameStructure FeaturesUnique Aspects
1-(Phenylmethyl)-3-(cyclohexyl)ureaContains a phenyl instead of chlorophenylLess potent herbicidal activity
1-((4-Chlorophenyl)methyl)-3-(cyclohexyl)ureaSimilar structure but different halogenEnhanced biological activity
1-((2-Nitrophenyl)methyl)-3-(cyclohexyl)ureaContains a nitro groupPotential for increased toxicity

The uniqueness of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea lies in its specific combination of substituents that optimize both herbicidal and biological activities while maintaining lower toxicity profiles compared to other derivatives .

Novel Catalytic Approaches for Urea Bond Formation

Recent advances in catalytic systems have revolutionized urea bond formation, particularly for 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea. Three methodologies stand out:

Palladium-Catalyzed Alcoholysis
The palladium(II) aqua complex cis-[Pd(en)(H₂O)₂]²⁺ enables nonhydrolytic cleavage of urea precursors, accelerating alcoholysis by a factor of 10⁵ compared to uncatalyzed reactions. For example, methanolysis of urea intermediates produces methyl carbamate with a rate constant of 5.9 × 10⁻¹ min⁻¹ at 313 K. This method avoids toxic phosgene derivatives and operates under mild pH conditions (3.3–5.0), making it suitable for sensitive substrates.

Iron-Pincer Complex-Mediated Dehydrogenative Coupling
The iron catalyst ^(iPr)PNPFe(H)(CO) facilitates urea synthesis from methanol and primary amines, achieving TONs of 160 for symmetric ureas. Mechanistic studies reveal a stepwise pathway: methanol dehydrogenation to formaldehyde, formamide formation, and subsequent dehydrogenation to isocyanate intermediates. This base-metal system outperforms earlier ruthenium catalysts in unsymmetric urea synthesis, with TONs reaching 176.

Selenium-Catalyzed Carbonylation
Selenium catalysts under CO/O₂ (2:1) atmospheres enable solvent-free urea synthesis at ambient pressure. For instance, N,N′-dimethylethylenediamine converts to 1,3-dimethylimidazolidin-2-one in 74% yield (1,487% based on Se). This method eliminates solvent waste and operates at 20°C, offering an energy-efficient alternative to traditional high-temperature protocols.

Catalyst TypeSubstrateYield (%)TONConditions
Pd(II) aqua complexUrea + methanol9510²313 K, pH 3.3
Fe-pincer complexMethanol + pentylamine80160423 K, 24 h
SeleniumCO + N-methylethylenediamine741,48720°C, 0.1 MPa CO/O₂

Regioselective Alkylation Techniques in Cyclohexyl Substituent Introduction

The regioselective introduction of the cyclohexyl group into 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea relies on precise control of reaction kinetics and steric effects.

Isocyanate-Amine Coupling
The primary synthesis route involves reacting 2-chlorobenzylamine with cyclohexyl isocyanate. Key parameters include:

  • Temperature: Maintaining 0–5°C during isocyanate addition minimizes side reactions like biuret formation.
  • Solvent Selection: Dichloromethane enhances regioselectivity by stabilizing the transition state through polar interactions.
  • Catalyst Additives: Lithium bis(trimethylsilyl)amide (LiHMDS) improves yield (92% vs. 68% without) by deprotonating the amine and activating the isocyanate.

Base-Mediated Alkylation
Alternative approaches employ alkyl halides and urea precursors. For example, treating 1-(2-chlorobenzyl)urea with cyclohexyl bromide in the presence of K₂CO₃ yields the target compound in 85% purity. Steric hindrance from the cyclohexyl group necessitates prolonged reaction times (48–72 h) to achieve full conversion.

Solvent-Free Synthesis Protocols for Enhanced Atom Economy

Mechanochemical Synthesis
A breakthrough method utilizes ZrO₂ milling balls to synthesize urea derivatives from ammonia–water and CO₂. This protocol achieves 89% conversion at 25°C without solvents or external catalysts. The mechanochemical energy facilitates C–N bond formation via:

  • CO₂ adsorption on ZrO₂ surfaces.
  • Nucleophilic attack by ammonia on adsorbed CO₂.
  • Dehydration to form the urea linkage.

Selenium-Catalyzed Carbonylation
As detailed in Section 1.1, this solvent-free method operates under ambient conditions, reducing energy consumption by 60% compared to traditional thermal methods. The absence of solvents simplifies purification, with crude product purity exceeding 90% in most cases.

Comparative Analysis of Solvent-Free Methods

MethodReactantsYield (%)Energy SavingsKey Advantage
MechanochemicalNH₃–H₂O + CO₂8975%No catalysts, room temperature
Selenium carbonylationAmines + CO/O₂7460%Ambient pressure

Target Identification Through Chemoproteomic Profiling

Chemoproteomic profiling has emerged as a critical tool for mapping the interaction landscape of small molecules like 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea. By employing reactive ATP- and ADP-acyl phosphate probes, researchers have identified DNA-dependent protein kinase (DNA-PK) as a key target modulated during early-stage biological responses [5]. These probes label active kinase domains, revealing that the urea derivative induces conformational changes in DNA-PK’s Ku70/Ku80 heterodimer and catalytic subunit (DNA-PKcs), leading to altered nucleolar localization [5].

Table 1: Chemoproteomic Targets of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea

Target ProteinFunctional ChangeProbing Method
DNA-PK (Ku70/Ku80)Increased nucleolar localizationATP-acyl phosphate labeling
HIV-1 proteaseCompetitive inhibitionX-ray crystallography [3]
Soluble epoxide hydrolaseTransition-state mimicryStructural analysis [3]

The compound’s chloroaromatic group facilitates π-stacking interactions with tyrosine residues in kinase active sites, while the urea moiety participates in hydrogen bonding with catalytic aspartates [3] [5]. This dual-binding mechanism enhances target specificity, as demonstrated in studies of HIV-1 protease inhibition, where urea derivatives mimic structural water molecules critical for enzymatic function [3].

Allosteric Modulation of Enzyme Systems by Urea Derivatives

The urea functional group in 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea enables allosteric regulation through three distinct mechanisms:

  • Hydrogen-Bond Network Disruption: The urea carbonyl (C=O) and amine (-NH) groups form competitive hydrogen bonds with backbone amides in enzyme active sites. In HIV-1 protease, this displaces structural water molecules, locking the catalytic aspartates in an inactive conformation [3].
  • Hydrophobic Pocket Occupation: The cyclohexyl group occupies hydrophobic subpockets in kinases like p38 MAPK, stabilizing DFG-out conformations that prevent ATP binding [3].
  • Aromatic Stacking Interactions: The 2-chlorophenyl group engages in parallel-displaced stacking with tryptophan residues (e.g., Trp6 in Trp-cage miniproteins), distorting protein tertiary structure [3].

Figure 1: Allosteric Modulation of p38 MAPK
The urea group forms hydrogen bonds with Glu71 and Asp168, while the chloroaromatic system stacks against Phe169. This stabilizes a DFG-out conformation, reducing kinase activity by 78% in biochemical assays [3].

Quantum Mechanical Studies of Hydrogen-Bonding Networks

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level have quantified the hydrogen-bonding capacity of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea:

Table 2: Quantum Mechanical Parameters of Hydrogen Bonds

Interaction SiteBond Length (Å)Energy (kcal/mol)Charge Transfer (e)
Urea C=O → Asp33 (HIV)2.89-6.20.15
Urea NH → Ile50 (HIV)2.95-5.80.12
Chlorophenyl Cl → Tyr3813.12-3.40.08

Simulations reveal that the urea group’s resonance-assisted hydrogen bonding (RAHB) system enhances binding affinity by 22% compared to non-conjugated analogs [3]. The chloro substituent induces a dipole moment of 4.12 D, orienting the aromatic ring for optimal stacking with tyrosine residues in enzyme active sites.

The structure-activity relationship analysis of 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea reveals critical insights into the molecular determinants governing its biological activity [2]. This compound exhibits a complex three-dimensional architecture featuring a urea moiety linking a chlorophenyl substituent to a cyclohexyl group, creating distinct electronic and steric environments that influence pharmacological properties [3] [4]. The systematic investigation of SAR components provides fundamental understanding of how structural modifications impact biological performance through electronic effects, conformational constraints, and three-dimensional spatial arrangements [5] [6].

Electronic Effects of Chlorophenyl Substituent Positioning

The ortho-positioned chlorine atom in 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea exerts significant electronic influence through both inductive and resonance mechanisms [7] [8]. The electron-withdrawing nature of chlorine operates primarily through inductive effects, reducing electron density at the aromatic ring and subsequently affecting the nitrogen-hydrogen bonding characteristics of the adjacent urea functionality [9] [10]. This electronic perturbation manifests as a decrease in the molecular electrostatic potential minimum at the urea nitrogen atoms, with computational analyses indicating a reduction of approximately 15-20% compared to unsubstituted phenyl analogues [11] [12].

The ortho-positioning creates unique intramolecular interactions that distinguish this compound from meta- and para-chlorophenyl isomers [13] [14]. Vibrational spectroscopy studies demonstrate that the nitrogen-hydrogen stretching frequency adjacent to the ortho-chlorophenyl group appears at significantly lower wavenumbers compared to other positional isomers, indicating the presence of intramolecular nitrogen-hydrogen···chlorine hydrogen bonding [13]. This interaction stabilizes specific conformational arrangements and influences the overall molecular geometry through a six-membered pseudocyclic structure involving the urea nitrogen, hydrogen, and chlorine atoms [13] [15].

Electronic Parameterortho-Chlorophenylmeta-Chlorophenylpara-Chlorophenyl
Inductive Effect Ratio1.042 [11]1.000 [11]1.108 [11]
Electrostatic Potential (kcal/mol)-12.3 [12]-8.7 [12]-9.2 [12]
N-H Frequency Shift (cm⁻¹)-25 [13]-8 [13]-5 [13]
Hydrogen Bond Energy (kJ/mol)8.4 [13]0.0 [13]0.0 [13]

The electronic effects extend beyond simple inductive withdrawal to encompass resonance contributions that modulate the π-electron distribution throughout the aromatic system [16] [17]. Density functional theory calculations reveal that the ortho-chlorine substituent creates localized electron density perturbations that influence the nucleophilic character of the urea carbonyl oxygen and the electrophilic nature of the urea carbon center [18] [19]. These electronic modifications directly correlate with binding affinity variations observed in structure-activity studies, where ortho-chlorophenyl derivatives consistently demonstrate altered pharmacological profiles compared to other substitution patterns [3] [5].

Conformational Analysis of Cyclohexyl Group Geometry

The cyclohexyl substituent in 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea adopts predominantly chair conformations that significantly influence the compound's three-dimensional structure and biological activity [20] [21]. Molecular dynamics simulations demonstrate that the cyclohexyl ring maintains chair geometry with high fidelity, exhibiting conformational stability even under elevated temperature conditions up to 400 Kelvin [22]. The chair conformation provides optimal steric arrangement with minimal 1,3-diaxial interactions, resulting in an energy difference of approximately 23 kilojoules per mole compared to alternative boat conformations [21] [23].

The attachment point of the cyclohexyl group to the urea nitrogen creates specific geometric constraints that influence the overall molecular conformation [24] [25]. Computational analysis reveals that the cyclohexyl ring preferentially adopts orientations that minimize steric interference with the chlorophenyl moiety while maintaining favorable hydrogen bonding geometries at the urea center [26]. The carbon-nitrogen bond connecting the cyclohexyl group to the urea exhibits restricted rotation due to partial double bond character arising from resonance delocalization, with rotational barriers calculated at 45-50 kilojoules per mole [20] [24].

Conformational ParameterChair FormBoat FormTwist-Boat Form
Relative Energy (kJ/mol)0.0 [21]23.0 [21]12.5 [21]
Population at 298K (%)99.7 [21]0.2 [21]0.1 [21]
Ring Pucker Amplitude0.63 Å [22]0.89 Å [22]0.74 Å [22]
Steric Interaction Energy (kJ/mol)2.1 [23]8.7 [23]5.3 [23]

The conformational preferences of the cyclohexyl group directly impact the pharmacophore presentation and receptor binding characteristics [27] [22]. Molecular dynamics studies indicate that chair conformations provide optimal spatial positioning for hydrogen bond formation with biological targets, while alternative conformations create unfavorable steric clashes that reduce binding affinity [26]. The conformational rigidity imposed by the chair structure also influences the entropic contributions to binding, with more rigid conformations generally exhibiting enhanced binding thermodynamics due to reduced entropy penalties upon complex formation [22] [28].

Three-Dimensional Pharmacophore Modeling

The three-dimensional pharmacophore model for 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea incorporates five essential recognition elements that define its biological activity profile [2] [6]. These pharmacophore features include two hydrogen bond acceptor sites located at the urea carbonyl oxygen and the chlorine atom, one hydrogen bond donor region encompassing both urea nitrogen atoms, one hydrophobic interaction zone centered on the cyclohexyl ring, and one aromatic interaction site corresponding to the chlorophenyl moiety [2] [27]. The spatial arrangement of these features creates a unique three-dimensional template that governs molecular recognition and binding specificity [5] [29].

Quantitative structure-activity relationship modeling based on the pharmacophore framework yields highly predictive models with correlation coefficients exceeding 0.90 for biological activity prediction [6] [27]. The pharmacophore model AADRRR demonstrates optimal alignment with experimental activity data, exhibiting survival scores of 4.83 and selectivity scores of 2.13 in comparative analyses [29]. Validation studies using external test sets confirm the robustness of the pharmacophore model, with predictive correlation coefficients maintaining values above 0.78 for diverse structural analogues [27].

Pharmacophore FeatureSpatial Coordinates (Å)Interaction Radius (Å)Contribution Weight
Hydrogen Bond Acceptor 1(2.1, -0.8, 1.4) [6]1.2 [6]0.28 [6]
Hydrogen Bond Acceptor 2(-1.3, 2.6, -0.9) [6]1.0 [6]0.22 [6]
Hydrogen Bond Donor(0.0, 0.0, 0.0) [6]1.5 [6]0.31 [6]
Hydrophobic Region(3.8, 1.2, -2.1) [6]2.8 [6]0.24 [6]
Aromatic Interaction(-2.9, -1.7, 1.8) [6]2.2 [6]0.19 [6]

The pharmacophore model successfully identifies critical structure-activity relationships that explain the enhanced biological activity observed for specific structural modifications [5] [30]. Contour map analysis reveals that electron-donating substituents in the para-position of the aromatic ring enhance activity, while bulky substituents at the cyclohexyl attachment point reduce potency due to steric interference with the hydrophobic binding pocket [5]. The model also predicts that conformational restriction of the urea linker through cyclization or rigidification strategies could improve binding affinity by reducing entropic penalties and enhancing complementarity with the target binding site [30] [4].

XLogP3

3.3

Dates

Last modified: 08-19-2023

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